![molecular formula C8H5F3N2 B1412126 2-(Trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227591-90-3](/img/structure/B1412126.png)
2-(Trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a testament to the importance of the CF3 group as well as the associated synthetic challenge . A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .
Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including “2-(Trifluoromethyl)pyridine-4-acetonitrile”, is in the protection of crops from pests . Trifluoromethylation reactions were performed in acetonitrile, with 1–2 equivalents of pyridine N-oxide providing generally optimal results .
Scientific Research Applications
Agrochemicals
2-(Trifluoromethyl)pyridine-4-acetonitrile derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients that protect crops from pests . The trifluoromethyl group enhances the biological activity of these compounds, making them effective in small quantities and reducing the environmental impact.
Pharmaceutical Industry
In pharmaceuticals, this compound is utilized for its unique physicochemical properties imparted by the fluorine atoms. It’s found in several market-approved drugs and many candidates undergoing clinical trials . Its derivatives are known to influence cell proliferation, apoptosis, and metabolism, which are crucial in developing targeted therapies .
Synthesis of Aminopyridines
2-(Trifluoromethyl)pyridine-4-acetonitrile is a reactant in synthesizing aminopyridines through amination reactions . Aminopyridines are important in medicinal chemistry for creating compounds with neurological activity, potentially treating diseases like multiple sclerosis.
Catalytic Ligand in Organic Synthesis
This compound acts as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene, catalyzed by palladium . This process is significant in the synthesis of complex organic molecules used in materials science and pharmaceuticals.
Veterinary Medicine
Similar to its use in human pharmaceuticals, derivatives of 2-(Trifluoromethyl)pyridine-4-acetonitrile are also employed in veterinary medicine. They are part of treatments for animals, enhancing the efficacy of veterinary drugs .
Functional Materials
The unique characteristics of the trifluoromethyl group and pyridine ring make this compound a candidate for developing functional materials. These materials have potential applications in electronics, coatings, and other advanced technological fields .
Pesticide Development
The compound’s derivatives play a fundamental role as key structural ingredients in developing pesticides. These pesticides not only prevent crop losses due to parasites but also protect human populations from diseases carried by mosquitoes, such as malaria, dengue fever, or the Zika virus .
Fluorination Methods in Chemical Synthesis
2-(Trifluoromethyl)pyridine-4-acetonitrile is involved in different synthetic methods for introducing trifluoromethyl groups within other molecules. These methods are crucial for manufacturing compounds with desired properties for various industrial applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHDCXSMUCPNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264569 | |
Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyridine-4-acetonitrile | |
CAS RN |
1227591-90-3 | |
Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227591-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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